

Application Note: 4-Hydroxybutane-1-sulfonamide as a Versatile Pharmaceutical Building Block

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Compound of Interest

Compound Name: 4-hydroxybutane-1-sulfonamide

CAS No.: 1480822-17-0

Cat. No.: B6229878

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Introduction to the Scaffold

In modern drug discovery, the strategic use of bifunctional building blocks is essential for the rapid assembly of complex, metabolically stable active pharmaceutical ingredients (APIs). **4-Hydroxybutane-1-sulfonamide** (Molecular Formula: C₄H₁₁NO₃S, Monoisotopic Mass: 153.04596 Da)^[1] is a highly versatile aliphatic precursor. It features a primary hydroxyl group and a primary sulfonamide moiety separated by a flexible four-carbon linker.

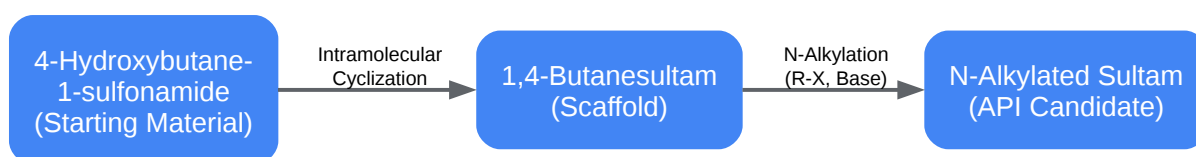
This specific chain length is thermodynamically ideal for intramolecular cyclization, yielding 1,4-butanestam (tetrahydro-2H-1,2-thiazine 1,1-dioxide)^{[2][3]}. Sultams are cyclic sulfonamides that serve as conformationally restricted bioisosteres for lactams and cyclic amines. They exhibit superior metabolic stability against enzymatic hydrolysis and possess unique hydrogen-bonding profiles that can significantly improve an API's target affinity and aqueous solubility^[4].

Mechanistic Insights & Causality (E-E-A-T)

The transformation of **4-hydroxybutane-1-sulfonamide** into a functionalized sultam relies on the differential reactivity of its two termini. The primary alcohol is a poor leaving group and must be activated. The primary sulfonamide is a weak nucleophile but possesses a relatively acidic proton ($pK_a \sim 10$), allowing it to be easily deprotonated under mild conditions.

Two primary mechanistic pathways are employed to drive the intramolecular C-N bond formation:

- The Mitsunobu Approach: This one-pot method utilizes triphenylphosphine (PPh_3) and diisopropyl azodicarboxylate (DIAD). The PPh_3 /DIAD betaine complex selectively activates the hydroxyl group into an excellent oxyphosphonium leaving group. Concurrently, the reduced hydrazine byproduct acts as a mild base to deprotonate the sulfonamide, facilitating a stereospecific, intramolecular S_N2 displacement[4][5].
- The Mesylation/Base Approach: A two-step sequence where the alcohol is first converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl). A subsequent base-promoted step (using K_2CO_3 in a polar aprotic solvent like DMF) strips the proton from the sulfonamide, driving the S_N2 ring closure. DMF is chosen specifically because it solvates the potassium cation, leaving the carbonate anion "naked" and highly basic.



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Workflow from **4-hydroxybutane-1-sulfonamide** to N-alkylated API candidates.

Quantitative Method Comparison

Selecting the right cyclization method depends on the scale of synthesis and the tolerance for specific byproducts (e.g., triphenylphosphine oxide in the Mitsunobu reaction).

Cyclization Method	Avg. Yield (%)	Reaction Time (h)	Atom Economy	Purification Difficulty	Scalability
Mitsunobu (One-Pot)	85 - 92%	4 - 6	Low	High (Ph ₃ P=O removal)	Best for Discovery (<10g)
Mesylation / Base	75 - 82%	12 - 18	Moderate	Low (Aqueous workup)	Best for Process (>100g)

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Intramolecular Mitsunobu Cyclization

Objective: Rapid synthesis of 1,4-butanediol for library generation.

Materials:

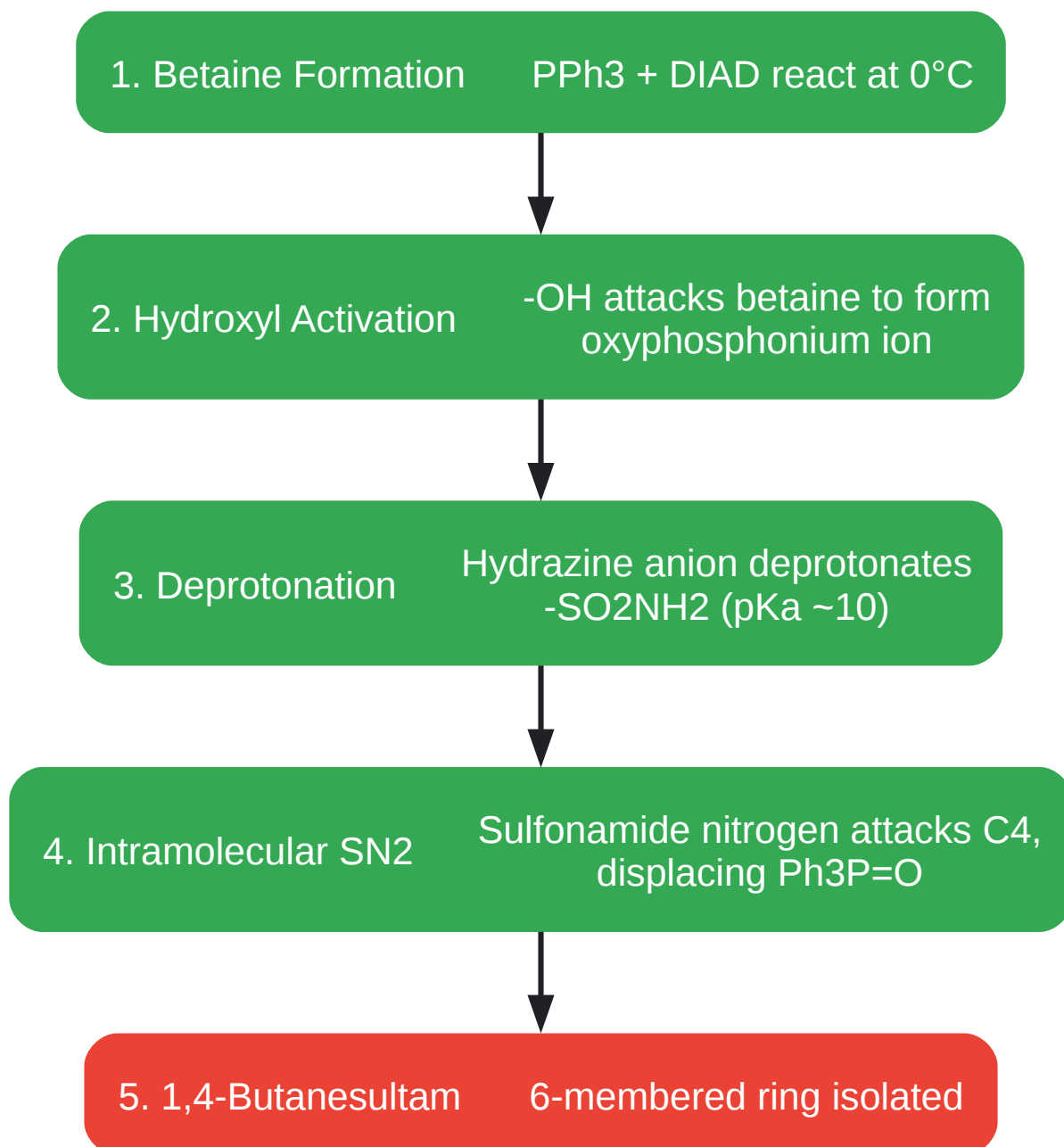
- **4-Hydroxybutane-1-sulfonamide** (1.0 equiv, 10 mmol, 1.53 g)
- Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol, 3.15 g)
- Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol, 2.36 mL)
- Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

- System Purge: Flame-dry a 100 mL round-bottom flask. Flush with inert Argon gas to prevent moisture from quenching the betaine intermediate.
- Reagent Solvation: Dissolve **4-hydroxybutane-1-sulfonamide** and PPh₃ in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
- Activation (Causality): Add DIAD dropwise over 15 minutes. Why dropwise? DIAD addition is exothermic; controlling the rate prevents thermal degradation of the highly reactive betaine

complex.

- Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
- In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material ($[M+H]^+$ m/z 154.05)[6] and the appearance of 1,4-butanedisulfonamide (MW 135.19)[7].
- Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide ($Ph_3P=O$) byproduct, triturate the crude residue with cold diethyl ether (3 x 20 mL) and filter. Purify the filtrate via silica gel flash chromatography (Eluent: Hexanes/EtOAc 1:1) to yield the pure sulfonamide.



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Step-by-step mechanism of the intramolecular Mitsunobu cyclization.

Protocol B: N-Alkylation of 1,4-Butanesultam (API Derivatization)

Objective: Functionalization of the sultam scaffold to create drug-like molecules.

Step-by-Step Methodology:

- Deprotonation: Dissolve 1,4-butanesultam (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL). Add Potassium Carbonate (K_2CO_3) (2.0 equiv, 10 mmol). Stir at room temperature for 30 minutes to ensure complete generation of the nucleophilic sulfonamide anion.
- Electrophile Addition: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 equiv, 5.5 mmol) dropwise.
- Heating: Heat the mixture to 60 °C for 12 hours. Causality: The elevated temperature overcomes the activation energy barrier for the S_N2 displacement by the sterically hindered cyclic sulfonamide nitrogen.
- Quench & Extract: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.

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